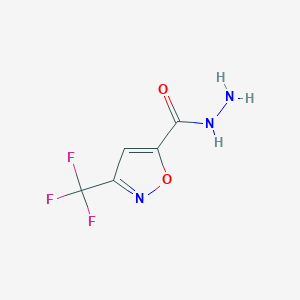![molecular formula C7H7N5 B12950413 Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)
Pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboximidamide: is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it a valuable scaffold for the development of new pharmaceuticals, agrochemicals, and materials with advanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with Enaminonitriles: This method involves the reaction of aminopyrazoles with enaminonitriles under mild conditions to form the desired pyrazolo[1,5-a]pyrimidine derivatives.
Cycloaddition Reactions: Cycloaddition of pyridine N-imine with alkyl-substituted alkynes followed by condensation with hydrazine provides concise access to pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods. These methods include the use of microwave-assisted synthesis and high-yield condensation reactions, which ensure efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidine compounds with various functional groups.
Scientific Research Applications
Chemistry: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of compounds with diverse chemical properties .
Biology: In biological research, this compound is utilized for its fluorescence properties, making it valuable in bioimaging and as a chemosensor .
Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly in cancer therapeutics. Its ability to act as an enzyme inhibitor makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar fused ring structure.
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields. Its unique structural features and ability to interact with multiple molecular targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboximidamide |
InChI |
InChI=1S/C7H7N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h1-4H,(H3,8,9) |
InChI Key |
MDHKQHFMCYCPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=N)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


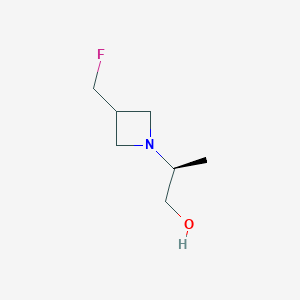
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)

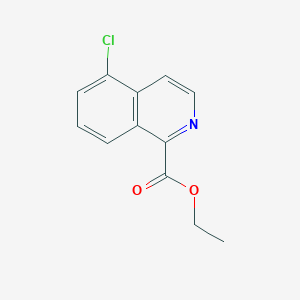
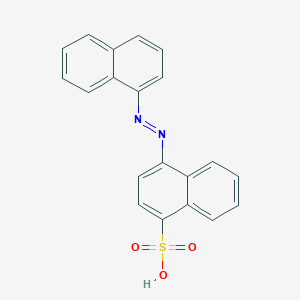

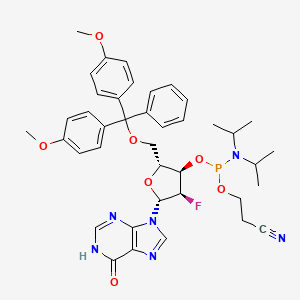
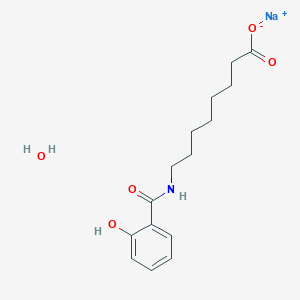
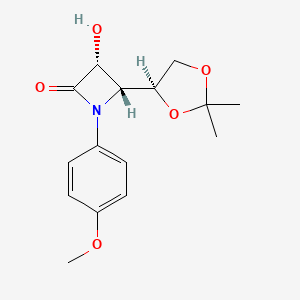
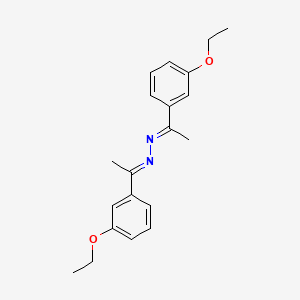
![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
